molecular formula C16H16O4 B6401371 3-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid CAS No. 1261924-86-0

3-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid

Cat. No.: B6401371
CAS No.: 1261924-86-0
M. Wt: 272.29 g/mol
InChI Key: WHAKWSHWJYSMPA-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of methoxy and methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the methylation of 2-methoxy-5-methylphenol using methyl iodide in the presence of a base like potassium carbonate. The resulting product is then subjected to a Friedel-Crafts acylation reaction with 5-methoxybenzoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of 3-(2-formyl-5-methylphenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 3-(2-methoxy-5-methylcyclohexyl)-5-methoxybenzoic acid.

    Substitution: Formation of halogenated derivatives such as 3-(2-methoxy-5-methylphenyl)-5-methoxy-4-chlorobenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of methoxy and methyl substitutions on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets. Pathways involved may include inhibition of specific enzymes or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-5-methoxybenzoic acid
  • 3-(2-Methylphenyl)-5-methoxybenzoic acid
  • 3-(2-Methoxy-5-methylphenyl)-4-methoxybenzoic acid

Uniqueness

3-(2-Methoxy-5-methylphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct physical properties, such as solubility and melting point, and different biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-5-(2-methoxy-5-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-4-5-15(20-3)14(6-10)11-7-12(16(17)18)9-13(8-11)19-2/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAKWSHWJYSMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689951
Record name 2',5-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-86-0
Record name 2',5-Dimethoxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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